4-(2-Isopropyl-5-methylphenoxy)-3-(trifluoromethyl)aniline

Description

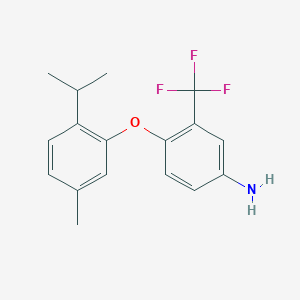

4-(2-Isopropyl-5-methylphenoxy)-3-(trifluoromethyl)aniline (CAS: 946697-70-7) is a synthetic aromatic amine derivative characterized by a central aniline core substituted with a trifluoromethyl group at the 3-position and a phenoxy group at the 4-position. The phenoxy moiety itself is further functionalized with isopropyl and methyl groups at the 2- and 5-positions, respectively.

Properties

IUPAC Name |

4-(5-methyl-2-propan-2-ylphenoxy)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO/c1-10(2)13-6-4-11(3)8-16(13)22-15-7-5-12(21)9-14(15)17(18,19)20/h4-10H,21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFFVBZOCCWYTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OC2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Isopropyl-5-methylphenoxy)-3-(trifluoromethyl)aniline typically involves the reaction of 2-isopropyl-5-methylphenol with 3-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used to monitor the reaction progress and analyze the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Isopropyl-5-methylphenoxy)-3-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or other reduced derivatives. Substitution reactions can result in the formation of various substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(2-Isopropyl-5-methylphenoxy)-3-(trifluoromethyl)aniline has been studied for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, leading to applications in drug design.

Case Study: Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that trifluoromethyl-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways. Specific investigations into the efficacy of this compound against cancer cell lines are ongoing.

Material Science

The compound's unique properties allow it to be utilized in the development of advanced materials, particularly in coatings and polymers that require enhanced durability and chemical resistance.

Data Table: Material Properties Comparison

| Property | This compound | Polyurethane | Epoxy Resin |

|---|---|---|---|

| Chemical Resistance | High | Medium | High |

| Thermal Stability | Moderate | High | Very High |

| Flexibility | Moderate | High | Low |

Environmental Applications

Due to its chemical stability, this compound is also being investigated for use in environmental applications, such as in the development of sensors for detecting pollutants.

Case Study: Sensor Development

Recent studies have focused on incorporating this compound into sensor technology for detecting hazardous substances in the environment. Its sensitivity and selectivity make it a candidate for further research in this area.

Proteomics Research

The compound is used as a reagent in proteomics research, where it aids in the study of protein interactions and functions.

Application Insights

Proteomics studies utilizing this compound have shown promise in understanding complex biological processes, potentially leading to breakthroughs in disease treatment strategies.

Mechanism of Action

The mechanism of action of 4-(2-Isopropyl-5-methylphenoxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The isopropyl and methyl groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with other nitro-/dinitroaniline derivatives, particularly those investigated for tubulin-binding activity . Below is a systematic comparison based on substituent patterns, physicochemical properties, and hypothesized biological relevance:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects on Tubulin Binding: The trifluoromethyl group is a common feature in compounds targeting tubulin, likely due to its electron-withdrawing properties and metabolic stability . However, the absence of nitro groups in this compound distinguishes it from dinitroaniline-based tubulin inhibitors (e.g., N-(3-Bromopropyl)-2,6-dinitro-4-(trifluoromethyl)aniline). The phenoxy group in the target compound may enhance lipophilicity compared to nitro groups, influencing membrane permeability and bioavailability.

Biological Activity :

- Dinitroanilines with trifluoromethyl groups (e.g., 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]azepane) exhibit specificity for plant and protozoan tubulin, whereas mammalian tubulin is less affected . The target compound’s lack of nitro groups may shift its selectivity or potency, though experimental validation is required.

The trifluoromethyl group contributes to high chemical stability and resistance to oxidative metabolism, a feature shared across compared compounds .

Biological Activity

4-(2-Isopropyl-5-methylphenoxy)-3-(trifluoromethyl)aniline, with the CAS number 946697-70-7, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈F₃NO |

| Molecular Weight | 309.33 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 351.9 ± 42.0 °C |

| Flash Point | 166.6 ± 27.9 °C |

| LogP | 6.08 |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives with trifluoromethyl groups showed high activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

The compound's potential as an anticancer agent has been evaluated in several studies. In vitro tests demonstrated that related compounds could inhibit the proliferation of human leukemia cell lines, with IC₅₀ values indicating varying degrees of effectiveness . For example, similar anilines displayed IC₅₀ values ranging from 16.4 µM to 27.2 µM against different cancer cell lines, suggesting a promising avenue for further exploration in cancer therapeutics .

Anti-inflammatory Potential

The anti-inflammatory effects of this compound have also been investigated. Certain derivatives have been shown to modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a crucial role in inflammatory responses . The positioning and type of substituents on the phenyl ring are critical in tuning the pro-/anti-inflammatory potential, indicating that structural modifications could enhance therapeutic efficacy.

Study on Antimicrobial Efficacy

A recent study evaluated various aniline derivatives for their antimicrobial activity against MRSA and other pathogens. The results indicated that compounds with trifluoromethyl substitutions exhibited significant inhibitory effects, reaffirming the importance of this functional group in enhancing biological activity .

Anticancer Research

In another study focusing on anticancer properties, several aniline derivatives were synthesized and tested against human promyelotic leukemia (HL60) and mouse T lymphocytic leukemia (EL4) cell lines. The findings revealed that specific structural modifications could lead to improved antiproliferative activities, with some compounds showing IC₅₀ values as low as 16.4 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.